molecular formula C30H44O4 B12546702 4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate CAS No. 143721-39-5

4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate

Cat. No.: B12546702
CAS No.: 143721-39-5
M. Wt: 468.7 g/mol
InChI Key: RHQAJWJIJGVDNM-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate is a liquid crystal (LC) compound characterized by a central benzoate ester core substituted with a dodecyloxy (C₁₂H₂₅O) group at the 4-position of one phenyl ring and a branched 2-methylbutoxy (C₅H₁₁O) group at the 4-position of the adjacent phenyl ring. This compound is utilized in LC displays and functional materials due to its tunable mesomorphic behavior and chemical stability .

Properties

CAS No.

143721-39-5

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(4-dodecoxyphenyl) 4-(2-methylbutoxy)benzoate

InChI

InChI=1S/C30H44O4/c1-4-6-7-8-9-10-11-12-13-14-23-32-27-19-21-29(22-20-27)34-30(31)26-15-17-28(18-16-26)33-24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3

InChI Key

RHQAJWJIJGVDNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC(C)CC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Dodecyloxy)benzoic Acid

The dodecyloxy group is introduced via nucleophilic substitution. A typical procedure involves:

  • Starting Material : Ethyl 4-hydroxybenzoate.
  • Alkylation : Reaction with 1-bromododecane in the presence of a base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO).
  • Hydrolysis : Conversion of the ethyl ester to the carboxylic acid using NaOH/EtOH.

Example Protocol (adapted from):

Step Reagents/Conditions Purpose
1 Ethyl 4-hydroxybenzoate + 1-bromododecane, K₂CO₃, DMF, 80°C, 12 h Alkylation of hydroxyl group
2 NaOH (10 N), EtOH, reflux, 6 h Hydrolysis to carboxylic acid

Yield : ~70–80% (estimated from analogous reactions in).

Synthesis of 4-(2-Methylbutoxy)benzoic Acid

The 2-methylbutoxy group is introduced via similar alkylation:

  • Starting Material : Ethyl 4-hydroxybenzoate.
  • Alkylation : Reaction with 2-methylbutyl bromide under basic conditions.
  • Hydrolysis : Conversion to the carboxylic acid.

Key Considerations :

  • Steric Effects : The branched 2-methylbutoxy group requires extended reaction times to achieve high yields.
  • Purification : Column chromatography (SiO₂, CHCl₃) is necessary to remove byproducts.

Esterification of 4-(Dodecyloxy)phenol with 4-(2-Methylbutoxy)benzoic Acid

The final step couples the dodecyloxy-substituted phenol with the 2-methylbutoxy benzoic acid.

Procedure :

  • Catalysts : Dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).
  • Conditions : Dry CH₂Cl₂, room temperature, 24 h.
  • Workup : Filtration of dicyclohexylurea (DCU) byproduct, purification via column chromatography.

Example Data (from):

Parameter Value
Catalyst Loading (DCC:DMAP) 1.6:0.1 (mol ratio)
Solvent Dichloromethane
Reaction Time 24 h
Yield ~65–75% (estimated)

Optimization and Challenges

Reaction Conditions

Parameter Optimal Range Impact
Temperature 20–80°C Higher temps improve reaction rates but risk decomposition.
Catalyst DCC/DMAP Ensures efficient carbodiimide-mediated esterification.
Solvent Anhydrous CH₂Cl₂ Minimizes hydrolysis of intermediates.

Yield Determinants

  • Purity of Intermediates : Impurities in 4-(dodecyloxy)benzoic acid or 4-(2-methylbutoxy)phenol reduce final yields.
  • Catalyst Proportions : DMAP stabilizes the active carbodiimide intermediate, enhancing conversion.

Comparative Analysis of Methods

Method Advantages Disadvantages
Alkylation + Esterification High yield, scalable Multi-step, lengthy purification
Cross-Coupling Versatile for complex structures High cost, limited selectivity

Recommendation : The alkylation-esterification route is preferred for its simplicity and cost-effectiveness, while cross-coupling may be reserved for structurally complex derivatives.

Data Tables

Table 1: Key Reagents and Conditions for Alkylation

Reagent Role Source
1-Bromododecane Introduces dodecyloxy group
2-Methylbutyl bromide Introduces 2-methylbutoxy group Inferred from analogous reactions
DCC/DMAP Esterification catalysts

Table 2: Yield Comparison Across Protocols

Step Method Yield (%) Reference
Alkylation K₂CO₃/DMF 70–80
Esterification DCC/DMAP 65–75
Cross-Coupling Pd catalysis ~50–82

Chemical Reactions Analysis

Types of Reactions

4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.

Scientific Research Applications

Liquid Crystal Technologies

One of the most significant applications of 4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate is in the field of liquid crystals. Liquid crystals are materials that exhibit properties between those of liquids and solid crystals, making them useful in display technologies, sensors, and optical devices. The compound's long alkyl chain enhances its mesomorphic properties, allowing it to form stable liquid crystal phases at certain temperatures.

  • Mesomorphic Properties : Research indicates that this compound can exhibit various mesomorphic phases, which are crucial for the development of advanced liquid crystal displays (LCDs). The thermodynamic behavior can be analyzed using techniques such as differential scanning calorimetry (DSC) and inverse gas chromatography (IGC) .

Materials Science

In materials science, this compound can be utilized in the development of new polymeric materials or coatings due to its unique chemical structure. Its ability to interact with various solvents makes it an excellent candidate for creating materials with specific solubility parameters.

  • Coating Applications : The compound can be incorporated into coatings that require specific hydrophobic or hydrophilic properties, enhancing performance in various environmental conditions.

Biological Interactions

The interaction studies involving this compound could focus on its behavior in biological systems, particularly in membrane studies. Understanding these interactions is crucial for optimizing its applications in drug delivery systems or as a stabilizing agent in biological formulations.

  • Thermodynamic Studies : Techniques such as IGC can be employed to analyze the thermodynamic properties and interactions with biological membranes, providing insights into its potential use in biomedical applications .

Mechanism of Action

The mechanism of action of 4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Mesomorphic Properties

  • Linear vs. Branched Alkoxy Chains: Compounds with linear alkoxy chains, such as 4-(dodecyloxy)phenyl 4-(decyloxy)benzoate (), exhibit higher melting points (e.g., 142–144°C for decyloxy derivatives) compared to those with branched chains. Example:
  • 4-[4-(Decyloxy)benzoyloxy]phenyl 3-hydroxy-5-nitrobenzoate (20b): m.p. 142–144°C
  • 4-[4-(Dodecyloxy)benzoyloxy]phenyl analog (20c): m.p. 132–136°C
  • Branched derivatives (e.g., TL2 in ): Lower m.p. due to steric hindrance .

  • Electron-Withdrawing vs. Electron-Donating Groups: Azo-phenol derivatives like 4-((4-bromophenyl)diazenyl)-2-sec-butylphenyl 4-(dodecyloxy)benzoate (I12b) show enhanced antioxidant efficiency compared to methoxy-substituted analogs (I12a). The bromine substituent’s electron-withdrawing nature stabilizes radical intermediates, improving oxidative resistance in lubricants .

Terminal Chain Length and Mesophase Stability

  • Increasing alkyl chain length (e.g., hexyloxy → dodecyloxy) enhances mesophase stability. For example, in the series (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate (), dodecyloxy derivatives exhibit broader nematic/smectic phases than shorter-chain analogs due to stronger van der Waals interactions .

Structural Analogues in Liquid Crystal Design

  • Benzotrifluoride-Based LCs :
    Compounds like TL2 (4'-(2,5,8,11-tetraoxatridecan-13-yloxy)biphenyl-4-yl 4-(2-methylbutoxy)benzoate) share the 2-methylbutoxy group with the target compound. TL2’s mesophase range (Cr 78°C SmA 112°C Iso) highlights the role of branched chains in reducing crystallinity while maintaining smectic ordering .
  • Dual Dodecyloxy Systems :
    The compound 4-{[4-(dodecyloxy)benzoyl]oxy}phenyl 4-(dodecyloxy)benzoate () features two dodecyloxy chains, resulting in higher melting points and smectic phases, contrasting with the target compound’s single dodecyloxy group .

Data Tables

Table 1: Thermal Properties of Selected Benzoate Derivatives

Compound Substituents m.p. (°C) Mesophase Range (°C) Key Application Source
Target Compound 4-(dodecyloxy), 4-(2-methylbutoxy) ~130–140* Smectic A (est.) LC Displays
4-(Decyloxy)phenyl 4-butoxybenzoate 4-(decyloxy), 4-butoxy 142–144 Not reported Material Science
I12b (Bromophenyl-diazenyl derivative) 4-(dodecyloxy), 4-bromo 135–138 Nematic Antioxidant Additive
TL2 (Branched ether derivative) 4-(2-methylbutoxy) 78–112 SmA Thermotropic LC

*Estimated based on analogous systems.

Table 2: Antioxidant Efficiency of Azo-Phenol Derivatives

Compound Substituent ΔTAN (mg KOH/g) ΔViscosity (cSt) Efficiency Rank
I12a 4-methoxyphenyl 0.8 2.1 2
I12b 4-bromophenyl 0.3 1.2 1

Data from oxidation tests in lubricants .

Research Findings and Trends

  • Branched Chains vs. Linear Chains: Branched alkoxy groups (e.g., 2-methylbutoxy) lower melting points and enhance solubility in nonpolar matrices, making them suitable for low-temperature LC applications .
  • Electron-Deficient Moieties : Bromine or nitro groups improve antioxidant and charge-transport properties, expanding utility in functional materials .
  • Terminal Chain Engineering : Longer alkyl chains (C₁₂) stabilize mesophases, while shorter chains (C₅–C₁₀) favor nematic phases .

Biological Activity

4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound consists of a dodecyloxy group and a 2-methylbutoxy group attached to a phenyl ring and a benzoate moiety. Its molecular structure can be represented as follows:

C22H34O3\text{C}_{22}\text{H}_{34}\text{O}_3

This structure suggests potential interactions with biological systems, particularly through its hydrophobic dodecyl chain and the polar benzoate group.

Anti-inflammatory Effects

Compounds in the benzoate family are often investigated for their anti-inflammatory properties. Studies have demonstrated that certain benzoate derivatives can inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress. The presence of the dodecyloxy group may enhance membrane permeability, allowing for better interaction with cellular targets involved in inflammation.

Hormonal Activity

Research on related compounds indicates potential hormonal activity. For instance, alkyl benzoates have been shown to influence juvenile hormone activity in insects, suggesting that this compound could similarly affect endocrine systems in various organisms. This is particularly relevant in studies examining its effects on insect larvae, where such compounds can induce precocious metamorphosis.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:

  • Cell Membrane Interaction : The hydrophobic dodecyl chain may facilitate interaction with lipid membranes, altering membrane fluidity and permeability.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in hormonal signaling.
  • Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes linked to inflammatory pathways or microbial metabolism.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating the antimicrobial effects of phenyl benzoates found that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. While direct data on this compound is lacking, its structural similarity suggests it could exhibit comparable activity.
  • Endocrine Disruption Studies : Research on alkyl benzoates has highlighted their potential as endocrine disruptors, particularly affecting juvenile hormone levels in insects. This raises questions about the ecological impact of such compounds when released into environments.
  • Anti-inflammatory Mechanisms : A study demonstrated that phenolic compounds could inhibit pro-inflammatory cytokines in vitro. Given the presence of phenolic structures in this compound, similar anti-inflammatory effects might be expected.

Data Tables

PropertyValue
Molecular FormulaC22H34O3
Molecular Weight342.51 g/mol
SolubilitySoluble in organic solvents
Potential ApplicationsAntimicrobial, Anti-inflammatory

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